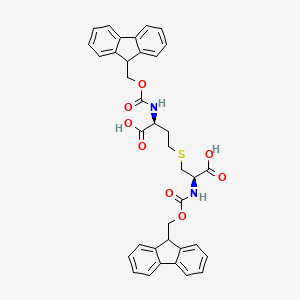

Di-Fmoc-L-cystathionine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Di-Fmoc-L-cystathionine: is a fluorenylmethoxycarbonyl (Fmoc) protected derivative of the amino acid cysteine. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques. Cysteine, a versatile amino acid, plays a crucial role in various biological processes, including the formation of disulfide bonds, which are essential for protein structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di-Fmoc-L-cystathionine can be synthesized through the manipulation of protected derivatives of amino acids such as L-aspartic and L-glutamic acid. The preparation involves the use of ω-iodoamino acids in thioalkylation reactions with sulfur nucleophiles like the ester of L-cysteine and potassium thioacetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. These methods are scalable and allow for the efficient production of peptide derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: Di-Fmoc-L-cystathionine undergoes various chemical reactions, including:

Thioalkylation: Reaction with sulfur nucleophiles.

Hydrolysis: Breaking down into constituent amino acids.

Elimination Reactions: Formation of double bonds through the removal of atoms or groups.

Common Reagents and Conditions:

Thioalkylation: Uses ω-iodoamino acids and sulfur nucleophiles like potassium thioacetate.

Hydrolysis: Typically involves acidic or basic conditions to cleave peptide bonds.

Elimination Reactions: Often facilitated by heat or catalytic agents.

Major Products:

Thioalkylation: Produces thioether-containing peptides.

Hydrolysis: Results in free amino acids.

Elimination Reactions: Yields compounds with double bonds.

Wissenschaftliche Forschungsanwendungen

Di-Fmoc-L-cystathionine has several scientific research applications, including:

Proteomics Studies: Used as an unusual amino acid analog to aid in the deconvolution of protein structure and function.

Solid-Phase Peptide Synthesis: Facilitates the synthesis of complex peptides and proteins.

Biomedical Research: Potentially useful in studying the role of cysteine in biological processes and disease mechanisms.

Wirkmechanismus

The mechanism of action of Di-Fmoc-L-cystathionine involves its role as a protected cysteine derivative. The Fmoc group provides stability and prevents unwanted reactions during peptide synthesis. Upon removal of the Fmoc group, the free cysteine can participate in forming disulfide bonds, which are crucial for protein folding and stability .

Vergleich Mit ähnlichen Verbindungen

L-cystathionine: A metabolic intermediate in the pathway to make cysteine from homocysteine.

L-homocysteine: Another sulfur-containing amino acid involved in various metabolic processes.

Fmoc-L-lysine: An Fmoc-protected amino acid used in peptide synthesis.

Uniqueness: Di-Fmoc-L-cystathionine is unique due to its dual Fmoc protection, which enhances its stability and utility in peptide synthesis. This dual protection allows for more controlled and efficient synthesis of complex peptides compared to single Fmoc-protected amino acids .

Eigenschaften

Molekularformel |

C37H34N2O8S |

|---|---|

Molekulargewicht |

666.7 g/mol |

IUPAC-Name |

(2S)-4-[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)/t32-,33-/m0/s1 |

InChI-Schlüssel |

HTUWSGAPOVGKGH-LQJZCPKCSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)

![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)

![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)

![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)

![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)